molecular formula C13H20BrNO3 B271642 2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol

2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol

Cat. No. B271642
M. Wt: 318.21 g/mol
InChI Key: AFOQOUILSJVDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol, also known as BEE, is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent. BEE belongs to a class of compounds known as beta-adrenergic receptor agonists, which have been shown to have various physiological effects.

Mechanism of Action

2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol exerts its effects by binding to and activating beta-adrenergic receptors, which are found in various tissues throughout the body. Activation of these receptors leads to a cascade of signaling events that ultimately result in the physiological effects of 2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol.
Biochemical and Physiological Effects:
2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol has been shown to have various biochemical and physiological effects. In respiratory disorders, 2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol has been shown to relax bronchial smooth muscle, which leads to bronchodilation and improved airflow. In cardiovascular diseases, 2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol has been shown to increase cardiac output and reduce peripheral vascular resistance, which leads to improved blood flow and reduced workload on the heart.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol in lab experiments is its specificity for beta-adrenergic receptors, which allows for targeted effects. However, one limitation of using 2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol is its potential for off-target effects, which can complicate interpretation of results.

Future Directions

There are several future directions for research on 2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol. One area of interest is the development of novel formulations of 2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol for use in inhalation therapy for respiratory disorders. Another area of interest is the investigation of the potential use of 2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the potential off-target effects of 2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol and to develop strategies to minimize these effects.

Synthesis Methods

The synthesis of 2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol involves a series of chemical reactions starting from 3-bromo-4-ethoxybenzaldehyde and 2-aminoethanol. The reaction proceeds through a series of steps involving the formation of an imine intermediate, which is then reduced to form the final product.

Scientific Research Applications

2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol has been studied for its potential therapeutic applications in various fields of research. In pharmacology, 2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol has been shown to have beta-adrenergic receptor agonist activity, which makes it a potential candidate for treating respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). 2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure.

properties

Product Name

2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol

Molecular Formula

C13H20BrNO3

Molecular Weight

318.21 g/mol

IUPAC Name

2-[2-[(3-bromo-4-ethoxyphenyl)methylamino]ethoxy]ethanol

InChI

InChI=1S/C13H20BrNO3/c1-2-18-13-4-3-11(9-12(13)14)10-15-5-7-17-8-6-16/h3-4,9,15-16H,2,5-8,10H2,1H3

InChI Key

AFOQOUILSJVDCT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCCOCCO)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCOCCO)Br

Origin of Product

United States

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